molecular formula C16H10FNO3 B7774168 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid

2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid

Cat. No.: B7774168
M. Wt: 283.25 g/mol
InChI Key: GUJMQINGGARLFU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indolizin-3-ylacetic acid: is a chemical compound characterized by the presence of a fluorophenyl group attached to an indolizinyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indolizinyl Ring: The indolizinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the indolizinyl ring.

    Attachment of the Oxoacetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(4-Fluorophenyl)indolizin-3-ylacetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In the field of medicine, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications in manufacturing and product development.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)indolizin-3-ylacetic acid
  • 2-(4-Bromophenyl)indolizin-3-ylacetic acid
  • 2-(4-Methylphenyl)indolizin-3-ylacetic acid

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom’s electronegativity and size can affect the compound’s interactions with other molecules, making it distinct from its analogs.

Biological Activity

2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer, antifungal, and enzyme inhibition activities, along with relevant research findings and case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₀FNO₃
  • Molecular Weight : 283.258 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism
HCT1166.43 ± 0.72Apoptosis induction
A5499.62 ± 1.14EGFR inhibition
A3758.07 ± 1.36COX-independent activity

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HCT116, A549, and A375 cell lines, with IC₅₀ values indicating effective inhibition compared to standard drugs like erlotinib . Mechanistic studies revealed that the compound enhances apoptosis in HCT116 cells more effectively than erlotinib, suggesting a promising therapeutic potential in cancer management.

Antifungal Activity

The antifungal properties of this compound have also been explored. In a study examining various derivatives, it was found that certain analogs exhibited notable antifungal activity against several strains, including:

Fungal Strain IC₅₀ (μg/mL)
Cytospora sp.11.91
C. gloeosporioides14.92
A. solani16.98

These results indicate that the compound may serve as a lead structure for developing new antifungal agents .

Enzyme Inhibition

Another area of investigation includes the compound's role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis:

Enzyme Inhibition Activity
DHODHModerate inhibition

This inhibition could have implications for treating diseases such as cancer and autoimmune disorders where DHODH plays a significant role .

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various indolizin derivatives, including this compound, demonstrating its potential against aggressive cancer cell lines.
  • Mechanistic Insights : Further mechanistic assays indicated that this compound not only inhibits cancer cell proliferation but also promotes apoptosis through the activation of specific signaling pathways associated with cell death.
  • Antifungal Efficacy : In a comparative analysis of antifungal agents, derivatives of this compound showed superior efficacy against common fungal pathogens, suggesting its utility in treating fungal infections.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)indolizin-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJMQINGGARLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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